3-[2-(Methylamino)ethoxy]propan-1-ol
Description
3-[2-(Methylamino)ethoxy]propan-1-ol (CAS: 1557345-93-3) is an amino alcohol derivative with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol . Structurally, it features a propan-1-ol backbone substituted with a 2-(methylamino)ethoxy group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, where amino alcohols are critical for beta-blockers and other bioactive molecules .
Properties
CAS No. |
1557345-93-3 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-[2-(methylamino)ethoxy]propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-7-3-6-9-5-2-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
SKVMFPJTLMIOOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-(methylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 3-[2-(Methylamino)ethoxy]propan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste generation.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-[2-(Methylamino)ethoxy]propan-1-ol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of both amino and alcohol groups allows for versatile binding modes, enhancing its efficacy in various applications.
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₈H₁₉NO
- Molecular Weight : 159.27 g/mol
- Physical Properties : Clear liquid (density: 0.875 g/cm³, flash point: 73.9°C) .
- Key Differences: Bulkier diethylamino group replaces methylamino, increasing steric hindrance. Higher molecular weight and lower polarity due to dimethyl substitution on the propanol backbone. Applications: Likely used as a surfactant or solvent due to its liquid state and moderate flash point .
Metoprolol EP Impurity E
- Molecular Formula: C₁₅H₂₅NO₃
- Molecular Weight : 267.36 g/mol
- Structural Features: Contains a methoxyethylphenoxy group and isopropylamino substituent .
- Key Differences: Aromatic phenoxy group enhances lipophilicity, favoring membrane penetration in beta-blockers. Higher molecular weight and complexity compared to 3-[2-(methylamino)ethoxy]propan-1-ol.
1-(2-Ethoxyphenoxy)-3-(methylamino)propan-2-ol
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Structural Features: Ethoxyphenoxy substitution adjacent to the methylamino group .
- Key Differences: Phenoxy group introduces aromaticity, altering electronic properties and reactivity.
Propanol-PEG3-CH2OH
- Molecular Formula : C₁₀H₂₂O₅
- Molecular Weight : 222.28 g/mol
- Structural Features : PEG3 chain increases hydrophilicity and molecular weight .
- Key Differences: Ethoxy repeats enhance water solubility, making it suitable for drug delivery systems (e.g., PROTACs). Applications: Contrasts with the simpler amino alcohol structure of 3-[2-(methylamino)ethoxy]propan-1-ol, which lacks PEGylation .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Physical State | Applications |
|---|---|---|---|---|---|
| 3-[2-(Methylamino)ethoxy]propan-1-ol | C₆H₁₅NO₂ | 133.19 | Methylamino, ethoxy, propanol | Solid/Liquid* | Pharmaceutical intermediates |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₈H₁₉NO | 159.27 | Diethylamino, dimethyl | Liquid | Surfactants, solvents |
| Metoprolol EP Impurity E | C₁₅H₂₅NO₃ | 267.36 | Methoxyethylphenoxy, isopropylamino | Solid | Beta-blocker impurity |
| Propanol-PEG3-CH2OH | C₁₀H₂₂O₅ | 222.28 | PEG3, hydroxyl | Liquid | Drug delivery systems |
*Physical state inferred from structural analogs.
Research Findings and Trends
- Structural Modifications: The addition of PEG chains or aromatic groups (e.g., phenoxy) significantly alters solubility and bioactivity. For example, PEGylation enhances water solubility for drug delivery, while aromatic groups improve lipophilicity for membrane interaction .
- Safety Considerations : Compounds with volatile substituents (e.g., ethoxy groups) require strict PPE, including NIOSH-approved respirators and chemical-resistant gloves .
- Regulatory Read-Across : The European Chemicals Agency (ECHA) permits data extrapolation between structurally divergent compounds (e.g., PPG-3 Butyl Ether and [(Butoxymethylethoxy)methylethoxy]propan-1-ol) if metabolic pathways and physical properties align .
Biological Activity
3-[2-(Methylamino)ethoxy]propan-1-ol, also known as a methylamino derivative of propanol, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
3-[2-(Methylamino)ethoxy]propan-1-ol is characterized by its balanced hydrophilic and hydrophobic properties, which enhance its solubility and interaction with biological targets. The synthesis typically involves nucleophilic substitution of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts.
The biological activity of 3-[2-(Methylamino)ethoxy]propan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and alcohol functional groups allow for versatile binding modes, facilitating hydrogen bonding and electrostatic interactions that modulate target activity.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that 3-[2-(Methylamino)ethoxy]propan-1-ol exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound inhibited the secretion of virulence factors in enteropathogenic E. coli, suggesting its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a concentration-dependent inhibition was observed in assays targeting cancer cells overexpressing mutated forms of EGFR (Epidermal Growth Factor Receptor) .
Case Study 1: Antimicrobial Activity
A study evaluated the effect of 3-[2-(Methylamino)ethoxy]propan-1-ol on E. coli strains. The results indicated a significant reduction in the secretion of key virulence factors at concentrations above 50 μM, demonstrating its potential as an antimicrobial agent .
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 20% |
| 25 | 40% |
| 50 | 70% |
Case Study 2: Anticancer Potential
In another study focusing on lung cancer cell lines, the compound exhibited notable cytotoxic effects. The IC50 values ranged from 100 nM to 300 nM across different cell lines, indicating its effectiveness in targeting cancer cells while sparing normal cells .
| Cell Line | IC50 (nM) |
|---|---|
| A431 (EGFR WT) | 250 |
| H1975 (EGFR Mutant) | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
